Bis(4-iodophenyl)amine
Overview
Description
Bis(4-iodophenyl)amine: is an organic compound with the molecular formula C12H9I2N . It is characterized by the presence of two iodine atoms attached to the phenyl rings, which are connected through an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization-Iodination Method: One common method for synthesizing bis(4-iodophenyl)amine involves the diazotization of 4-aminodiphenylamine followed by iodination.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 4-iodoaniline with iodobenzene.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(4-iodophenyl)amine can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like dimethylformamide or acetonitrile; temperatures ranging from room temperature to reflux conditions.
Coupling Reactions: Boronic acids, palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents like dimethylformamide or toluene; temperatures typically around 80-100°C.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of this compound.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Bis(4-iodophenyl)amine is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through coupling reactions.
Biology and Medicine:
Pharmaceutical Research: This compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Industry:
Mechanism of Action
The mechanism of action of bis(4-iodophenyl)amine in chemical reactions typically involves the activation of the iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are areas of ongoing research .
Comparison with Similar Compounds
4-Iodoaniline: Similar in structure but with only one iodine atom and an amine group.
4,4’-Diiodobiphenyl: Similar in having two iodine atoms but lacks the amine group.
Bis(4-bromophenyl)amine: Similar structure with bromine atoms instead of iodine.
Uniqueness:
Biological Activity
Bis(4-iodophenyl)amine is an organic compound with the molecular formula CHIN, characterized by two iodine atoms attached to phenyl rings connected through an amine group. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The structure of this compound allows it to participate in various chemical reactions, including nucleophilic substitution and coupling reactions. Common synthetic methods include:
- Diazotization-Iodination Method : Involves the diazotization of 4-aminodiphenylamine followed by iodination.
- Palladium-Catalyzed Coupling : Utilizes palladium catalysts to couple 4-iodoaniline with iodobenzene.
These methods are crucial for producing derivatives that may exhibit enhanced biological activity.
Interactions with Biomolecules
This compound interacts with various enzymes and proteins, influencing their structure and function. The interactions typically involve:
- Non-covalent Bonds : Such as hydrogen bonds and van der Waals forces.
- Enzyme Modulation : It can activate or inhibit enzymes by binding to active or allosteric sites, leading to alterations in catalytic activity.
The biological activity of this compound is primarily linked to its ability to modulate cellular processes. Key mechanisms include:
- Cell Signaling Pathways : It influences pathways that regulate gene expression and cellular metabolism.
- Gene Regulation : By interacting with transcription factors, it can alter gene expression patterns.
In Vitro Studies
Research has indicated that this compound exhibits various biological activities:
Case Studies
- Antimicrobial Properties : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In a laboratory setting, this compound was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophages, suggesting a role in immunotherapy.
4. Safety and Toxicity
While promising, the safety profile of this compound requires careful evaluation. Toxicological studies have indicated moderate cytotoxicity at high concentrations, necessitating further research to establish safe dosage levels for therapeutic applications.
5.
This compound is a compound of significant interest due to its diverse biological activities and potential applications in medicine. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential while ensuring safety for clinical use.
Properties
IUPAC Name |
4-iodo-N-(4-iodophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9I2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIWXXAQHNDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513729 | |
Record name | 4-Iodo-N-(4-iodophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20255-70-3 | |
Record name | 4-Iodo-N-(4-iodophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-iodophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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